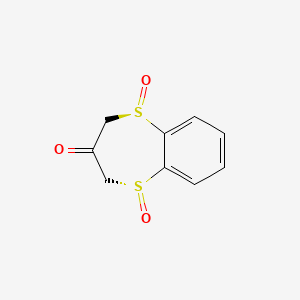
(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one is a unique organic compound characterized by its distinct bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of lead tetraacetate in dry benzene, followed by a series of purification steps involving ether extraction and drying over magnesium sulfate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like sodium dichromate and sulfuric acid.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid at low temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in an inert solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexane: Known for its distinct bicyclic structure and similar reactivity.
(1R,5R)-2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene: Shares structural similarities and undergoes comparable chemical reactions
Uniqueness
(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one stands out due to its specific bicyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where such characteristics are desired.
Properties
CAS No. |
183595-53-1 |
|---|---|
Molecular Formula |
C9H8O3S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
(1R,5R)-1,5-dioxo-1λ4,5λ4-benzodithiepin-3-one |
InChI |
InChI=1S/C9H8O3S2/c10-7-5-13(11)8-3-1-2-4-9(8)14(12)6-7/h1-4H,5-6H2/t13-,14-/m1/s1 |
InChI Key |
ZKBLWRRLZIMWNI-ZIAGYGMSSA-N |
Isomeric SMILES |
C1C(=O)C[S@@](=O)C2=CC=CC=C2[S@@]1=O |
Canonical SMILES |
C1C(=O)CS(=O)C2=CC=CC=C2S1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
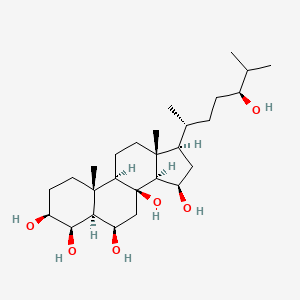
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
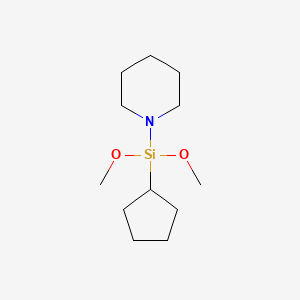
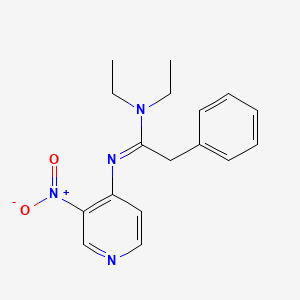
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)

![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)

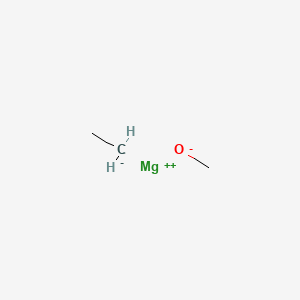

![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
